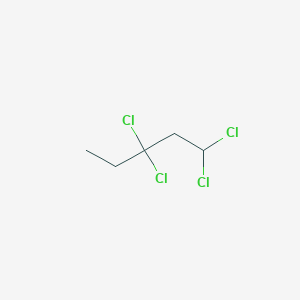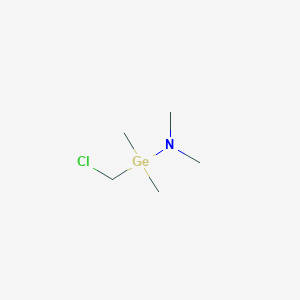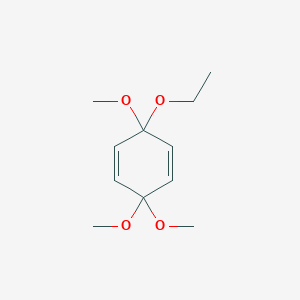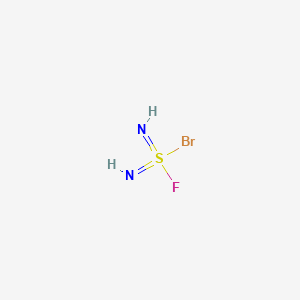
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is a chemical compound characterized by its unique structure, which includes a seven-membered diazepine ring fused with benzoyl and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate typically involves the formation of the diazepine ring followed by the introduction of benzoyl and benzoate groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with an ester in the presence of a base can lead to the formation of the diazepine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the diazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
- 1-Benzoyl-1H-benzo[d]imidazol-2-yl thio-N-(substituted phenyl) acetamide
- 1-(2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)propan-1-one
Uniqueness: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is unique due to its specific diazepine ring structure and the presence of both benzoyl and benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63183-63-1 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(1-benzoyldiazepin-4-yl) benzoate |
InChI |
InChI=1S/C19H14N2O3/c22-18(15-8-3-1-4-9-15)21-13-7-12-17(14-20-21)24-19(23)16-10-5-2-6-11-16/h1-14H |
InChI Key |
FJULLJJQHRWRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=C(C=N2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


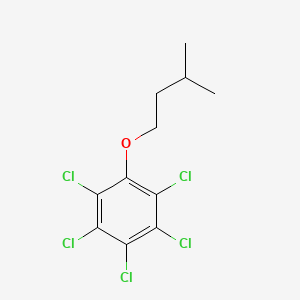
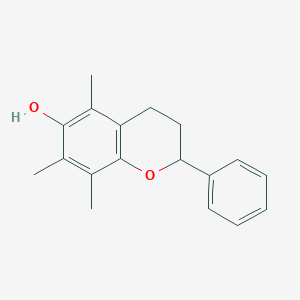
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
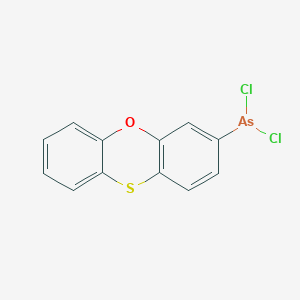
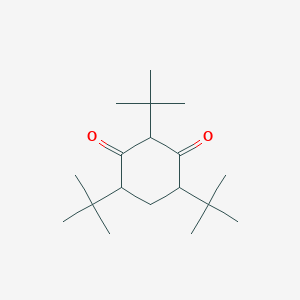
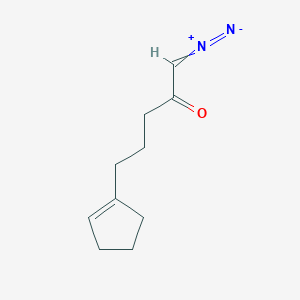
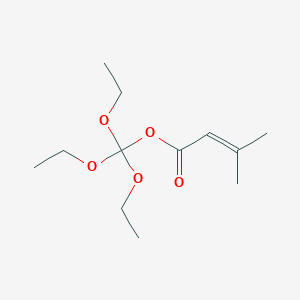
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
